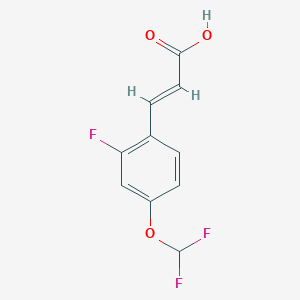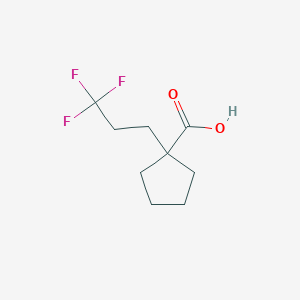
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one typically involves the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine source under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one is not fully understood, but it is believed to interact with multiple molecular targets and pathways. Studies suggest that the compound may inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate the expression of genes involved in inflammation and oxidative stress, contributing to its neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride: Similar structure but with an additional hydroxyl group.
2-Bromo-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a bromo group instead of a chloro group
Uniqueness
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both chloro and fluoro groups on the phenyl ring enhances its versatility in chemical synthesis and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H7ClFNO |
|---|---|
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
2-amino-1-(3-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H,4,11H2 |
Clave InChI |
DYGLCUDEYMKOCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CN)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)




![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)







